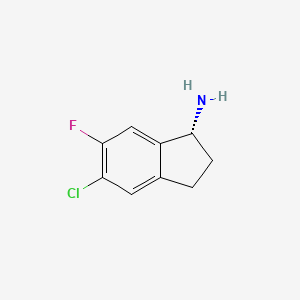(1R)-5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine
CAS No.:
Cat. No.: VC20127710
Molecular Formula: C9H9ClFN
Molecular Weight: 185.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H9ClFN |
|---|---|
| Molecular Weight | 185.62 g/mol |
| IUPAC Name | (1R)-5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine |
| Standard InChI | InChI=1S/C9H9ClFN/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9H,1-2,12H2/t9-/m1/s1 |
| Standard InChI Key | XOQKIBTXOKUXEP-SECBINFHSA-N |
| Isomeric SMILES | C1CC2=CC(=C(C=C2[C@@H]1N)F)Cl |
| Canonical SMILES | C1CC2=CC(=C(C=C2C1N)F)Cl |
Introduction
(1R)-5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine is a complex organic compound belonging to the indene derivative class. It features a unique structure with chlorine and fluorine substituents, which significantly influence its chemical properties and biological activity. This compound is of particular interest in medicinal chemistry due to its potential applications in developing pharmaceuticals.
Synthesis and Chemical Transformations
The synthesis of (1R)-5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine involves multi-step processes that may include halogenation reactions, reduction steps, and cyclization reactions. The compound can participate in various chemical transformations due to its functional groups, making it versatile for further chemical modifications.
Biological Activity and Potential Applications
Research indicates that (1R)-5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine exhibits significant biological activity, suggesting potential applications in medicinal chemistry. Its structural features allow it to interact with biological targets such as enzymes and receptors, which could lead to its use as a therapeutic agent.
Comparison with Similar Compounds
Safety and Handling
Handling (1R)-5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine requires appropriate safety measures due to potential hazards associated with its chemical properties. Safety data indicates that it may pose risks similar to other halogenated compounds, necessitating careful handling and storage.
Research Findings and Future Directions
Further investigation into the pharmacodynamics and pharmacokinetics of (1R)-5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine is necessary to fully understand its biological profile and potential therapeutic applications. Studies on compounds with similar structures suggest activity against certain cancer cell lines or as inhibitors for specific enzymes involved in metabolic pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume